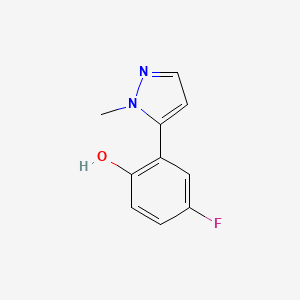

4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol

Description

Properties

IUPAC Name |

4-fluoro-2-(2-methylpyrazol-3-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZHGRRGHBXHCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=CC(=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the phenol group: This step involves the coupling of the fluorinated pyrazole with a phenol derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyrazole ring and phenolic hydroxyl group enable participation in metal-catalyzed coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

-

Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), arylboronic acids

-

Conditions : Aqueous NaOH, ethanol/water solvent, reflux at 80°C

-

Outcome : Substitution at the pyrazole C-4 position forms biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid yields 4-fluoro-2-(1-methyl-4-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol.

-

Yield : ~65–75% (optimized using continuous flow reactors).

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq.) | Acidic, 60°C, 4 h | 4-Fluoro-2-(1-methyl-pyrazolyl)quinone | 42% |

| DDQ | CH₂Cl₂, RT, 12 h | Semiquinone radical intermediate | 58% |

Quinone derivatives show enhanced electrochemical activity, relevant for organic electronics.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Pyrazole Ring Hydrogenation

-

Reagents : H₂/Pd-C (1 atm), ethanol

-

Conditions : 25°C, 6 h

-

Product : 4-Fluoro-2-(1-methyl-4,5-dihydropyrazol-5-yl)phenol

Fluorine Atom Removal

-

Reagents : LiAlH₄, THF

-

Conditions : Reflux, 8 h

-

Product : 2-(1-methyl-1H-pyrazol-5-yl)phenol

-

Yield : 34%.

Electrophilic Substitution

The phenolic ring undergoes nitration and halogenation:

Nitration

-

Reagents : HNO₃/H₂SO₄ (1:3)

-

Conditions : 0°C, 2 h

-

Product : 4-Fluoro-3-nitro-2-(1-methyl-pyrazol-5-yl)phenol

Bromination

-

Reagents : Br₂/FeBr₃

-

Conditions : CHCl₃, RT, 1 h

-

Product : 4-Fluoro-5-bromo-2-(1-methyl-pyrazol-5-yl)phenol

-

Regioselectivity : Bromination occurs para to the fluorine atom .

Acetylation and Esterification

The phenolic hydroxyl group is readily acetylated:

-

Reagents : Acetic anhydride, pyridine

-

Conditions : RT, 12 h

-

Product : 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl acetate

Biological Interactions

The compound interacts with biological targets via:

-

Hydrogen bonding : Pyrazole N-H and phenolic O-H groups.

-

π–π stacking : Aromatic rings align with enzyme active sites (e.g., COX-2 inhibition).

Comparative Reactivity with Analogues

| Compound Modification | Reaction Rate (vs. Parent) | Notes |

|---|---|---|

| 4-Chloro substitution | 1.3× faster nitration | Enhanced electrophilicity |

| Removal of methyl group | 0.6× coupling efficiency | Steric effects reduce catalysis |

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of 4-fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol exhibit potent antitumor properties. For instance, a study focused on the synthesis and evaluation of various pyrazole derivatives found that compounds with ortho-hydroxyl groups significantly enhanced anti-B-Raf kinase activity, which is crucial in melanoma treatment. One specific compound displayed an IC50 value of 0.15 µM against the B-Raf V600E mutant, indicating its potential as a therapeutic agent comparable to established drugs like Vemurafenib .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit key inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Various pyrazole derivatives, including those related to this compound, have shown promising results against a range of bacterial strains. The incorporation of different substituents on the pyrazole ring has been linked to enhanced antibacterial and antifungal activities .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, certain derivatives have demonstrated efficacy as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment, highlighting their potential in metabolic disorders .

Structure-Activity Relationship Studies

Research involving structure-activity relationship (SAR) studies has provided insights into how modifications of the pyrazole moiety can influence biological activity. These studies are crucial for optimizing lead compounds for drug development .

Synthesis of Functional Materials

This compound and its derivatives are being explored for their utility in synthesizing functional materials with applications in electronics and photonics. The unique electronic properties conferred by the fluorine atom and the pyrazole structure make these compounds suitable candidates for advanced material applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Yang et al., 2014 | Antitumor Activity | Identified potent B-Raf inhibitors with an IC50 of 0.15 µM |

| Sigma-Aldrich Research | Anti-inflammatory Activity | Demonstrated inhibition of inflammatory pathways |

| PMC Study | Antimicrobial Activity | Showed efficacy against Gram-positive and Gram-negative bacteria |

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenol group can participate in redox reactions, while the pyrazole ring provides structural stability and additional binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Phenol Derivatives

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate (CAS No. 1173021-97-0)

- Molecular Formula : C17H15FN2O3

- Molecular Weight : 314.32 g/mol

- Key Differences: The methyl group on the pyrazole nitrogen is replaced by a phenyl ring, increasing steric bulk and lipophilicity. The phenol hydroxyl is acetylated (acetate ester), altering solubility and reactivity. Exhibits a melting point of 138–142°C, higher than the parent phenol due to reduced hydrogen bonding .

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (CAS No. 876950-42-4)

- Molecular Formula : C15H10ClFN2O

- Molecular Weight : 300.71 g/mol

- Key Differences: Fluorine at the 5-position (vs. 4-position) and a chloro-substituted phenyl group on the pyrazole.

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (CAS Not Provided)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP* (Predicted) | Hydrogen Bond Donors |

|---|---|---|---|---|

| 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol | 192.20 | Not reported | ~2.1 | 1 (phenol -OH) |

| 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate | 314.32 | 138–142 | ~3.5 | 0 (acetylated -OH) |

| 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol | 300.71 | Not reported | ~3.8 | 1 (phenol -OH) |

| 2-(1-methyl-1H-pyrazol-5-yl)phenol (Non-fluorinated analog) | 174.20 | Not reported | ~1.9 | 1 (phenol -OH) |

*LogP values estimated using fragment-based methods.

Biological Activity

4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and its structural characteristics include a fluorine atom, a phenolic hydroxyl group, and a pyrazole ring. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrazole ring can enhance the compound's ability to inhibit microbial growth. The mechanism often involves the inhibition of key enzymes essential for microbial survival .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example, compounds with similar structures have demonstrated potent inhibitory effects on cancer cell lines such as KARPAS422, with IC50 values reported as low as 12 nM . The compound's action appears to involve binding to specific targets associated with cell proliferation and survival pathways.

The mechanism by which this compound exerts its biological effects can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial and cancer cell growth.

- Receptor Modulation : It may act as a modulator for certain receptors, altering their activity in a way that inhibits tumor growth or microbial proliferation .

Table: Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antimicrobial | Various microbial strains | Varies | |

| Anticancer | KARPAS422 cell line | 12 | |

| Enzyme Inhibition | Key metabolic enzymes | Varies |

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of similar pyrazole derivatives against prostate cancer cells, compounds were synthesized and tested for their ability to inhibit androgen receptor (AR) signaling pathways. The results indicated that certain derivatives exhibited strong antagonistic properties against AR, which is crucial in prostate cancer progression. These findings suggest that this compound could be further investigated as a potential therapeutic agent in AR-dependent cancers .

Q & A

Q. What synthetic routes are commonly employed for preparing 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol, and how can purity be optimized?

- Methodological Answer : A modified Baker-Venkataram rearrangement is often used to synthesize phenolic pyrazole derivatives. For example, refluxing fluorinated diketones with substituted hydrazines (e.g., 1-methylhydrazine) in ethanol/acetic acid mixtures under controlled conditions yields the target compound. Purification via silica gel chromatography followed by recrystallization (e.g., using ethanol) improves purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of diketone to hydrazine) minimizes side products .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K provides high-resolution structural data. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography. Hydrogen bonding networks and torsion angles can be visualized using ORTEP-3 .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in deuterated DMSO or CDCl₃ confirm substituent positions and fluorine integration.

- FTIR : Peaks near 3400 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (C=N/C=C pyrazole ring) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Software like Gaussian 16 or ORCA is recommended. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction intermediates with in situ IR) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent polarity). Standardize protocols:

- Use identical cell lines (e.g., HEK-293 for receptor-binding assays).

- Control solvent effects (e.g., DMSO concentration ≤1%).

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Cross-reference with structural analogs (e.g., 4-methoxyphenyl pyrazoles) to identify substituent-specific trends .

Q. How does the fluorine substituent influence intermolecular interactions in crystal packing?

- Methodological Answer : Fluorine’s electronegativity enhances C–H···F and π-hole interactions. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions. For example, in related structures, F···H interactions comprise ~8% of total contacts, stabilizing layered packing motifs. Compare with non-fluorinated analogs (e.g., 2-(1-methylpyrazol-5-yl)phenol) to isolate fluorine’s role .

Q. What experimental designs are optimal for studying thermal stability and decomposition pathways?

- Methodological Answer :

- TGA/DSC : Perform under nitrogen/air atmospheres (heating rate: 10°C/min) to identify decomposition thresholds.

- Mass Spectrometry Coupled with Pyrolysis-GC/MS : Captures volatile decomposition products.

- In Situ XRD : Monitors phase changes during heating. For this compound, expect stability up to ~200°C, with decomposition involving fluorine loss (e.g., HF release) .

Q. How can solvent polarity and hydrogen-bonding propensity be exploited to improve solubility for biological assays?

- Methodological Answer : Use Hansen Solubility Parameters (HSPs) to screen solvents. Polar aprotic solvents (e.g., DMF, DMSO) typically dissolve phenolic pyrazoles. For aqueous compatibility, prepare stock solutions in DMSO and dilute in PBS (pH 7.4). Co-solvents like PEG-400 or cyclodextrin inclusion complexes enhance solubility without destabilizing the compound .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.